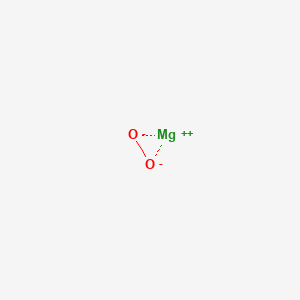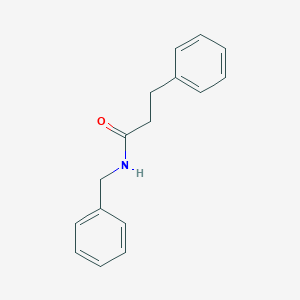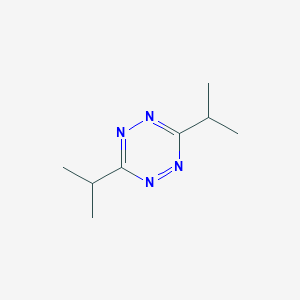
3,6-Di(propan-2-yl)-1,2,4,5-tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Di(propan-2-yl)-1,2,4,5-tetrazine, also known as DPTZ, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields. DPTZ is a tetrazine derivative that has been extensively studied for its unique properties such as high thermal stability, low toxicity, and excellent solubility in various solvents. In
Aplicaciones Científicas De Investigación
3,6-Di(propan-2-yl)-1,2,4,5-tetrazine has been extensively studied for its potential applications in various fields such as materials science, chemistry, biology, and medicine. In materials science, 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine has been used as a building block in the synthesis of novel polymers and materials with unique properties. In chemistry, 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine has been used as a versatile reagent for the synthesis of various organic compounds. In biology and medicine, 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine has been investigated for its potential use as a diagnostic tool and as a therapeutic agent for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine is not well understood, but it is believed to be related to its ability to undergo cycloaddition reactions with various functional groups. 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine has been shown to react with various electron-rich and electron-deficient compounds, making it a versatile reagent for organic synthesis. The unique properties of 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine make it an attractive compound for use in various chemical reactions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine are not well studied, but it is believed to have low toxicity and excellent solubility in various solvents. 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine has been shown to have good stability under various conditions, making it an attractive compound for research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine in lab experiments include its high thermal stability, low toxicity, and excellent solubility in various solvents. 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine has been shown to be a versatile reagent for organic synthesis and has been used in various chemical reactions. The limitations of using 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine in lab experiments include the lack of well-established protocols for its use and the limited understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for research on 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine. One potential area of research is the development of new synthetic methods for 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine and its derivatives. Another area of research is the investigation of the biological and medical applications of 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine, including its potential use as a diagnostic tool and as a therapeutic agent for the treatment of various diseases. Additionally, the development of new materials and polymers using 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine as a building block is another potential area of research. Overall, the unique properties of 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine make it an attractive compound for research purposes, and further studies are needed to fully understand its potential applications in various fields.
Métodos De Síntesis
The synthesis of 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine involves the condensation of 3,6-di(propan-2-yl)-1,2,4,5-tetrazine-1,4-dioxide with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography. The yield of 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine is typically high, making it an attractive compound for research purposes.
Propiedades
Número CAS |
13717-93-6 |
|---|---|
Nombre del producto |
3,6-Di(propan-2-yl)-1,2,4,5-tetrazine |
Fórmula molecular |
C8H14N4 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
3,6-di(propan-2-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C8H14N4/c1-5(2)7-9-11-8(6(3)4)12-10-7/h5-6H,1-4H3 |
Clave InChI |
HIHLOTXWVCLNEX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN=C(N=N1)C(C)C |
SMILES canónico |
CC(C)C1=NN=C(N=N1)C(C)C |
Sinónimos |
3,6-Diisopropyl-1,2,4,5-tetrazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





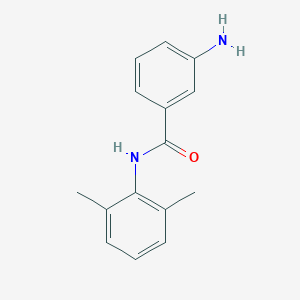
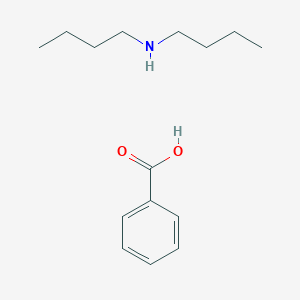
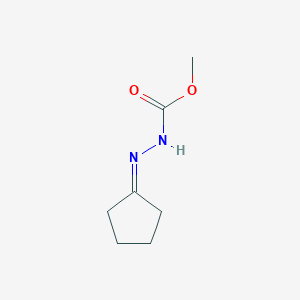
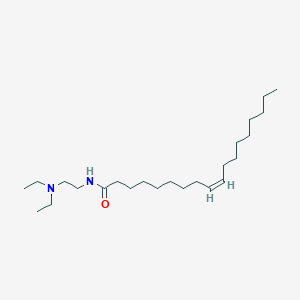
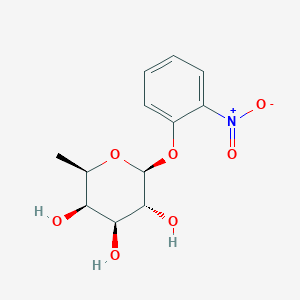
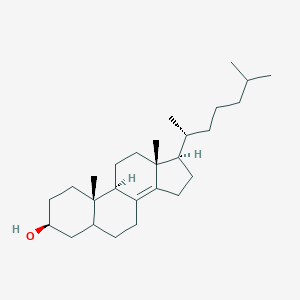
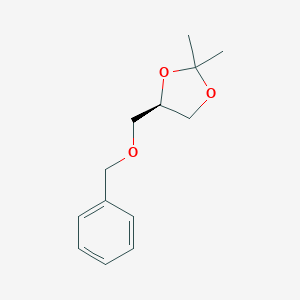
![Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B83281.png)
